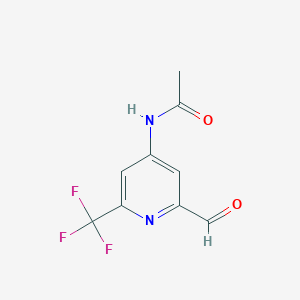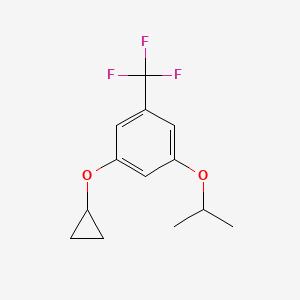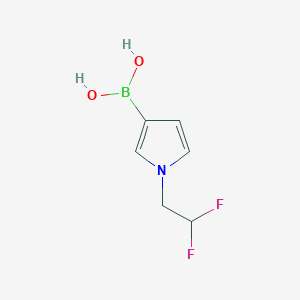
1-(2,2-Difluoroethyl)-pyrrol-3-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Difluoroethyl)-pyrrol-3-ylboronic acid is a boronic acid derivative that features a pyrrole ring substituted with a 2,2-difluoroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the use of electrophilic 2,2-difluoroethylation of pyrrole derivatives using reagents such as (2,2-difluoroethyl)(aryl)iodonium triflate . The reaction conditions often include the use of a suitable solvent like dichloromethane and a base to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesis platforms can be employed to optimize the production process. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure the efficient formation of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,2-Difluoroethyl)-pyrrol-3-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in cross-coupling reactions.
Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
1-(2,2-Difluoroethyl)-pyrrol-3-ylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug design and development, particularly in the synthesis of fluorinated pharmaceuticals that exhibit enhanced metabolic stability and bioavailability.
Industry: The compound is used in the development of advanced materials, including polymers and agrochemicals, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 1-(2,2-Difluoroethyl)-pyrrol-3-ylboronic acid exerts its effects involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and as a ligand in catalysis. The 2,2-difluoroethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its effectiveness in biological systems.
Comparaison Avec Des Composés Similaires
2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds: These compounds share the difluoroethyl group and exhibit similar chemical reactivity.
Difluoromethylated pyrroles: These compounds have similar structural features and are used in similar applications.
Uniqueness: 1-(2,2-Difluoroethyl)-pyrrol-3-ylboronic acid is unique due to the presence of both the boronic acid and 2,2-difluoroethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C6H8BF2NO2 |
|---|---|
Poids moléculaire |
174.94 g/mol |
Nom IUPAC |
[1-(2,2-difluoroethyl)pyrrol-3-yl]boronic acid |
InChI |
InChI=1S/C6H8BF2NO2/c8-6(9)4-10-2-1-5(3-10)7(11)12/h1-3,6,11-12H,4H2 |
Clé InChI |
OMIKIUNLWZYUAS-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN(C=C1)CC(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




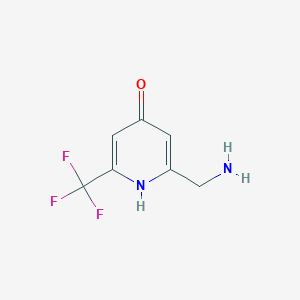
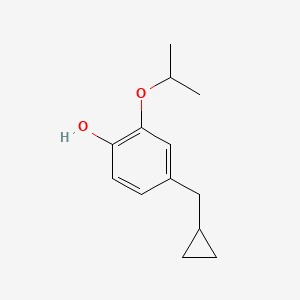
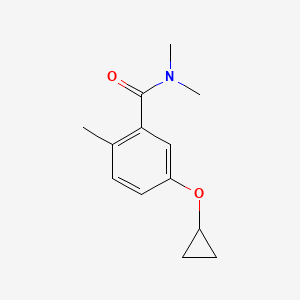
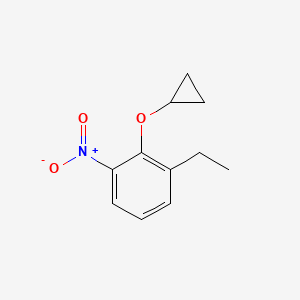
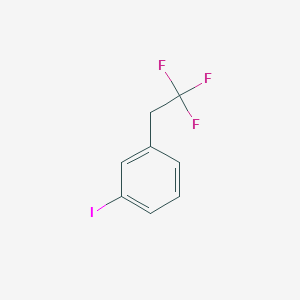
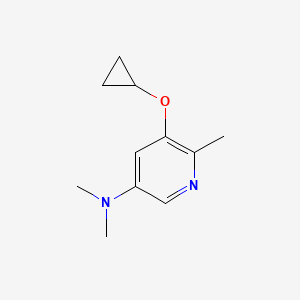
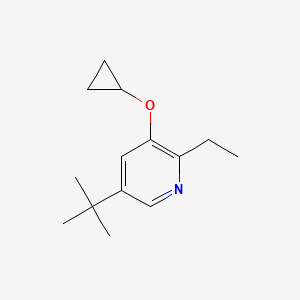
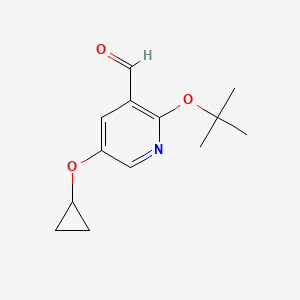
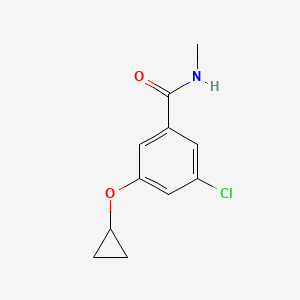
![[6-Nitro-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14841310.png)
